Product packaging for 2-(Chloromethyl)-3-nitronaphthalene(Cat. No.:CAS No. 77802-34-7)

2-(Chloromethyl)-3-nitronaphthalene

Cat. No.: B11880895
CAS No.: 77802-34-7
M. Wt: 221.64 g/mol
InChI Key: CBOPVDPLELIALQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalene derivatives are particularly valuable intermediates in the realm of organic synthesis. acs.org The introduction of a halogen atom, such as chlorine or bromine, onto the naphthalene ring system provides a reactive handle for a multitude of chemical transformations. These compounds are frequently employed as starting materials in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

The development of efficient and regioselective methods for the synthesis of polysubstituted halogenated naphthalenes is an ongoing area of research. acs.orgscitepress.orgresearchgate.net These synthetic efforts are driven by the demand for tailored precursors for the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons and novel heterocyclic systems. acs.org Furthermore, the electronic properties of the naphthalene system can be significantly modulated by halogen substitution, which has implications for their application in materials science, particularly in the development of organic semiconductors. sigmaaldrich.com The strategic placement of halogen atoms can influence intermolecular interactions and crystal packing, thereby affecting the charge transport properties of the resulting materials. sigmaaldrich.com

Role of Nitro-Substituted Naphthalene Systems in Contemporary Organic Synthesis

Nitro-substituted naphthalenes are another cornerstone of modern organic synthesis, primarily owing to the versatile reactivity of the nitro group. The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction, typically achieved using a mixture of nitric and sulfuric acids. nih.govrsc.org This reaction predominantly yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) being a minor product under kinetic control. researchgate.netchemicalbook.com The regioselectivity can be influenced by the reaction conditions, and various catalytic systems have been developed to improve the yield and selectivity of nitration. scitepress.orgmdpi.com

The strong electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group. mdpi.com This reactivity allows for the introduction of a wide range of nucleophiles, providing access to a diverse array of substituted naphthalene derivatives. Moreover, the nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of naphthalenic amines. These amines are important precursors for the production of azo dyes, pigments, and various biologically active compounds. nih.gov The study of nitro-substituted naphthalenes also extends to environmental and toxicological research, as some of these compounds have been identified as environmental contaminants. nih.govwho.int

Overview of Research Focus on 2-(Chloromethyl)-3-nitronaphthalene

The compound this compound represents a unique molecular architecture that combines the functionalities of a halogenated derivative and a nitro-substituted system on the naphthalene core. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions, making it a valuable synthon for the introduction of various functional groups. The adjacent nitro group, being strongly electron-withdrawing, is expected to influence the reactivity of both the naphthalene ring and the chloromethyl substituent.

Despite the potential synthetic utility suggested by its structure, a comprehensive review of the scientific literature indicates that this compound has not been the subject of extensive research. Its chemical properties and reactivity are primarily inferred from the well-established chemistry of related compounds, such as 2-(chloromethyl)naphthalene (B1583795) and nitronaphthalenes. nih.govwikipedia.org The specific substitution pattern of a chloromethyl group at the 2-position and a nitro group at the 3-position suggests that this compound could be a precursor for the synthesis of novel heterocyclic systems and other complex polyfunctional molecules. However, dedicated studies detailing its synthesis, characterization, and applications in academic research are notably scarce. The compound is listed in chemical supplier catalogs, which points to its availability for research purposes, yet it remains a largely unexplored entity in the broader context of substituted naphthalene chemistry. chemicalbook.com

Chemical and Physical Properties of Naphthalene Derivatives

The following table summarizes some of the key physical and chemical properties of naphthalene and its relevant derivatives.

Property2-(Chloromethyl)naphthalene2-Nitronaphthalene1-Nitronaphthalene
Molecular Formula C₁₁H₉Cl nih.govC₁₀H₇NO₂ wikipedia.orgC₁₀H₇NO₂
Molecular Weight 176.64 g/mol sigmaaldrich.comnih.gov173.17 g/mol wikipedia.org173.17 g/mol
CAS Number 2506-41-4 sigmaaldrich.comnih.govchemsynthesis.com581-89-5 who.int86-57-7
Melting Point 45 °C chemsynthesis.com79 °C wikipedia.org52 °C scitepress.org
Boiling Point 135 °C (at 3 mmHg) chemsynthesis.com165 °C (at 15 mmHg) who.int304 °C
Appearance Crystals sigmaaldrich.comColorless solid wikipedia.orgYellow solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B11880895 2-(Chloromethyl)-3-nitronaphthalene CAS No. 77802-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77802-34-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(chloromethyl)-3-nitronaphthalene

InChI

InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2

InChI Key

CBOPVDPLELIALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 3 Nitronaphthalene

Direct Functionalization Strategies on the Naphthalene (B1677914) Core

The construction of 2-(chloromethyl)-3-nitronaphthalene can be envisioned through two main retrosynthetic pathways: the introduction of a nitro group onto a pre-existing chloromethylnaphthalene or the chloromethylation of a nitronaphthalene precursor. The regioselectivity of these electrophilic aromatic substitution reactions is paramount in achieving the desired 2,3-substitution pattern.

Regioselective Introduction of the Nitro Group into Chloromethylnaphthalene Precursors

This approach involves the nitration of 2-(chloromethyl)naphthalene (B1583795). The outcome of this reaction is governed by the directing effect of the chloromethyl group and the inherent reactivity of the different positions on the naphthalene ring.

Electrophilic aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). google.com The conditions can be modulated to control the extent of nitration. For naphthalene itself, nitration is a classic example of electrophilic substitution, generally yielding 1-nitronaphthalene (B515781) as the major product under kinetically controlled conditions, with 2-nitronaphthalene (B181648) as a minor product. youtube.comnih.gov The preference for attack at the α-position (C1) over the β-position (C2) is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by more resonance structures that retain one intact benzene (B151609) ring. wordpress.com

When a substituent is already present on the naphthalene ring, it exerts a directing effect on the incoming electrophile. The chloromethyl group (-CH₂Cl) is generally considered to be a weak activating group and an ortho-, para-director in the benzene series due to the interplay of its inductive and resonance effects. However, in the naphthalene system, the directing effects can be more complex. For 2-(chloromethyl)naphthalene, the existing substituent is at a β-position. The most activated positions for electrophilic attack would be the α-positions adjacent to the substituent-bearing ring (C1 and C3) and the α-positions on the other ring (C5 and C8).

The distribution of isomers in the nitration of naphthalene and its derivatives is known to be sensitive to reaction conditions such as temperature, the nature of the nitrating agent, and the solvent. researchgate.net For example, in the sulfonation of naphthalene, the product distribution can be shifted from the kinetically favored 1-sulfonic acid to the thermodynamically more stable 2-sulfonic acid by increasing the reaction temperature. wordpress.com

Similar effects can be anticipated in the nitration of 2-(chloromethyl)naphthalene. Altering the nitrating agent from the standard nitric acid/sulfuric acid mixture to other reagents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), could also influence the regioselectivity. researchgate.net The choice of solvent can also play a significant role. For instance, in Friedel-Crafts acylation of naphthalene, the use of a polar solvent like nitrobenzene (B124822) can favor the formation of the β-acylated product over the α-acylated one, which is the major product in less polar solvents like carbon disulfide. stackexchange.comresearchgate.net This is attributed to the selective precipitation or complexation of the kinetic product in non-polar solvents, thus shifting the equilibrium towards the thermodynamic product in polar solvents. A similar solvent-dependent isomer distribution could potentially be exploited in the nitration of 2-(chloromethyl)naphthalene.

The following table summarizes how reaction parameters can influence isomer distribution in the nitration of naphthalene, providing a basis for predicting the behavior of substituted derivatives.

Nitrating AgentSolventTemperature (°C)Major Product(s)α/β Ratio
HNO₃/H₂SO₄-50-601-Nitronaphthalene~9-19
NO₂BF₄Tetramethylenesulfone251-Nitronaphthalene~13
HNO₃/Ac₂OAcetonitrile251-Nitronaphthalene~29

Table based on data from various studies on the nitration of naphthalene. The exact ratios can vary based on specific conditions. researchgate.net

Regioselective Introduction of the Chloromethyl Group into Nitronaphthalene Precursors

This alternative synthetic route involves the chloromethylation of a nitronaphthalene. Given the target structure, the starting material would ideally be 2-nitronaphthalene or 3-nitronaphthalene. Since 2-nitronaphthalene is a common byproduct of naphthalene nitration, it is a more readily available precursor. researchgate.net

The chloromethylation of aromatic compounds is typically achieved through the Blanc reaction (also known as the Blanc-Quelet reaction), which involves the use of formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. wikipedia.orgwikipedia.org However, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This makes the Friedel-Crafts type chloromethylation of nitronaphthalenes a challenging transformation that requires more stringent reaction conditions compared to activated or unsubstituted aromatic compounds. google.comnumberanalytics.com

The directing effect of the nitro group in the benzene series is meta-directing. In the case of 2-nitronaphthalene, the nitro group at the C2 position deactivates the ring. Electrophilic attack is generally disfavored at the positions in the same ring as the deactivating group. Therefore, substitution would be expected to occur on the other ring, primarily at the C5 and C8 positions. Achieving substitution at the C3 position, which is adjacent to the nitro group, would be highly challenging under standard Friedel-Crafts conditions due to the strong deactivating effect.

To overcome the deactivation of the naphthalene ring by the nitro group, more potent chloromethylating agents and catalytic systems can be employed. A patent describes the chloromethylation of deactivated aromatic compounds, including nitrobenzene, using paraformaldehyde and hydrogen chloride in concentrated sulfuric acid at elevated temperatures (90-100 °C). google.com This suggests that highly acidic media can promote the reaction on deactivated substrates.

Another approach involves the use of chloromethyl alkyl ethers, such as chloromethyl methyl ether, in the presence of a strong Lewis acid catalyst like ferric chloride (FeCl₃) or stannic chloride (SnCl₄). google.com These reagents can be more effective than the traditional formaldehyde/HCl system for less reactive aromatic compounds.

Recent advancements in catalysis have also explored phase-transfer catalysis for chloromethylation reactions, which can enhance the reaction rate and yield for various aromatic hydrocarbons. researchgate.net Biocatalytic approaches to Friedel-Crafts reactions are also emerging, offering potential for high regioselectivity under mild conditions, although their application to deactivated substrates like nitronaphthalenes remains an area for future research. nih.gov

The following table presents some chloromethylation methods that have been applied to aromatic compounds, including those with deactivating groups.

Aromatic SubstrateChloromethylating AgentCatalyst/ConditionsProduct(s)Reference
BenzeneHCHO, HClZnCl₂Benzyl chloride wikipedia.org
TolueneParaformaldehyde, HCl, H₂SO₄, AcOH, PEG-800ZnCl₂Chloromethylated toluenes researchgate.net
NitrobenzeneParaformaldehyde, HClConcentrated H₂SO₄, 90-100 °Cm-Nitrobenzyl chloride google.com

Vicarious Nucleophilic Substitution (VNS) Approaches

The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. wikipedia.org It allows for the direct replacement of a hydrogen atom with a substituent, offering a more direct route compared to traditional methods that often require pre-functionalization of the aromatic ring. wikipedia.org

The VNS reaction in nitroaromatic systems proceeds through a well-established mechanism. organic-chemistry.org It begins with the attack of a carbanion, which contains a leaving group at the carbanionic center, on the electron-deficient aromatic ring. organic-chemistry.org This initial step leads to the formation of a negatively charged intermediate known as a σ-adduct, or Meisenheimer complex. organic-chemistry.org

In the context of nitronaphthalenes, the electron-withdrawing nitro group activates the naphthalene ring system towards nucleophilic attack. The position of the attack is directed by the electronic influence of the nitro group.

The introduction of a chloromethyl group via VNS requires a suitable carbanion precursor. Lithium halomethyl carbanions, generated from corresponding halomethyl compounds, can serve as effective nucleophiles in these reactions. For the synthesis of this compound, a carbanion such as that derived from chloromethyl phenyl sulfone is a common choice. kuleuven.be

The generation of the carbanion is typically achieved by treating the precursor with a strong base. organic-chemistry.org The choice of base and solvent is crucial for the success of the reaction, as it influences the reactivity of the carbanion and the subsequent elimination step. organic-chemistry.orgkuleuven.be

The regioselectivity of the VNS reaction on substituted nitroaromatics is a critical consideration. For 2-substituted nitroarenes, such as 2-nitronaphthalene, a mixture of ortho and para substitution products is generally expected. organic-chemistry.org In the case of 2-nitronaphthalene, reaction at the C1 and C3 positions is possible. Specifically for the synthesis of this compound, the desired substitution occurs at the C3 position.

Studies on the VNS of nitronaphthalenes have shown that the reaction of 2-nitronaphthalene with carbanions like that from chloromethyl phenyl sulfone occurs exclusively at the C1 position. kuleuven.be This preference is attributed to the higher double-bond character of the 1,2-bond in the naphthalene system. kuleuven.be Achieving substitution at the C3 position to form this compound directly through a standard VNS approach on 2-nitronaphthalene is therefore challenging due to this inherent regioselectivity. Alternative strategies or modifications to the VNS protocol would be necessary to favor the formation of the 3-substituted product.

The substrate scope of VNS is broad, encompassing a wide variety of nitroaromatic and heteroaromatic compounds. organic-chemistry.org However, the specific regiochemical outcome is highly dependent on the structure of the nitroarene. kuleuven.be

ReactantReagentProduct(s)Reference
2-NitronaphthaleneChloromethyl phenyl sulfone / Base1-(Phenylsulfonylmethyl)-2-nitronaphthalene kuleuven.be

In the synthesis of this compound, the product itself is achiral. Therefore, there are no direct stereochemical implications for the final compound. However, it is worth noting that if the carbanion used in a VNS reaction were chiral, the stereochemistry of the newly formed C-C bond could be a factor. In SN2 reactions, which share some mechanistic similarities with the displacement step in VNS, the reaction is stereospecific, proceeding with inversion of configuration at the electrophilic center. libretexts.org While VNS is not a simple SN2 reaction, the principles of stereocontrol can be relevant in more complex VNS applications involving chiral substrates or reagents.

Multi-step Synthetic Sequences

Given the regioselectivity challenges of a direct VNS approach to this compound, multi-step synthetic sequences offer a more controlled and viable pathway. libretexts.orglibretexts.org These sequences can be designed in either a linear or convergent fashion.

A linear synthesis would involve the sequential modification of a starting material, such as naphthalene or a substituted naphthalene derivative, through a series of reactions to build the target molecule step-by-step. For example, one could envision a sequence starting with the nitration of a pre-functionalized naphthalene.

A potential linear synthetic route could involve:

Chloromethylation of a suitable naphthalene precursor.

Nitration of the chloromethylated naphthalene. The directing effects of the existing chloromethyl group would be crucial in determining the position of the incoming nitro group.

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments of the target molecule separately, which are then combined in a later step. This approach can be more efficient for complex molecules. For this compound, a convergent approach is less obvious due to the relatively simple structure of the target.

An example of a plausible multi-step synthesis starting from 2-naphthalenemethanol (B45165) could be:

Nitration of 2-naphthalenemethanol: This would likely yield a mixture of isomers, from which the desired 3-nitro-2-naphthalenemethanol would need to be separated.

Conversion of the alcohol to the chloride: The hydroxyl group of 3-nitro-2-naphthalenemethanol could then be converted to a chloro group using a suitable chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound.

The development of multi-step continuous-flow synthesis offers a modern approach to such sequences, allowing for efficient mixing, temperature control, and in-line purification, which can improve yields and reduce reaction times. flinders.edu.au

Strategies Involving Protective Group Chemistry for Selective Functionalization

In multi-step organic synthesis, protecting groups are instrumental in temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions while another part of the molecule is modified. wikipedia.org The synthesis of a molecule with two distinct and reactive functional groups like this compound often necessitates such strategies to achieve the desired isomer and prevent side reactions. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its purpose is served. jocpr.com

A plausible synthetic route to this compound could start from 2-methylnaphthalene (B46627). The challenge lies in introducing the nitro group at the C-3 position and the chloro group to the methyl substituent without unintended cross-reactivity.

Hypothetical Synthetic Strategy Using a Protecting Group:

One strategy could involve the protection of the methyl group to prevent its oxidation during the nitration step. While direct chlorination of a methyl group is possible, controlling the nitration of the naphthalene ring can be more challenging.

Protection of an Intermediate: A common approach in complex syntheses is the use of directing groups, which can influence the position of incoming substituents. researchgate.netresearchgate.net For instance, if starting with an amino- or hydroxyl-substituted naphthalene, these groups would need to be protected before subsequent reactions. A primary amino group, for example, can be protected as an amide or a carbamate. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org This group is stable under many reaction conditions but can be removed with acid.

Selective Functionalization: With a directing group in place and protected, the nitration of the naphthalene ring can be performed. The directing group's electronic and steric properties would guide the nitro group to the desired position.

Deprotection and Further Modification: Following nitration, the protecting group would be removed to reveal the original functional group. This group could then be converted to the desired chloromethyl group through a series of steps.

Another key strategy is the use of orthogonal protecting groups, which allows for the selective removal of one protecting group in a molecule that has multiple protected sites. wikipedia.org For instance, a molecule could have an amine protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group and a hydroxyl group protected as a tert-butyl ether. The Fmoc group can be cleaved by a base like piperidine, while the tert-butyl ether is removed with acid, allowing for independent manipulation of the two functional groups. wikipedia.org

Photocleavable protecting groups, such as the 2-nitrobenzyl group, offer another layer of control, as they can be removed under neutral conditions using UV light, which avoids the use of harsh acidic or basic reagents. thieme-connect.de

The following table outlines potential protecting groups that could be employed for functional groups often used as precursors or directing groups in naphthalene synthesis.

Functional Group to ProtectProtecting GroupAbbreviationProtection Reagent ExampleDeprotection Condition Example
Amine (-NH₂)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic acid)
Amine (-NH₂)9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)
Hydroxyl (-OH)tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or acid
Carboxylic Acid (-COOH)Benzyl esterBnBenzyl bromide, BaseHydrogenolysis (H₂, Pd/C)

Advanced Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of synthetic intermediates and the final this compound product are critical for obtaining a compound with high purity. The presence of isomers, such as other nitronaphthalene derivatives, or byproducts from chlorination can significantly impact the utility of the final product. Advanced techniques are employed to separate these closely related compounds.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. Crude products from the synthesis of nitronaphthalenes are often isolated by precipitation in water and then purified by recrystallization from an appropriate solvent. youtube.comyoutube.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either fully dissolved or insoluble at all temperatures. For nitronaphthalene isomers, ethanol (B145695) is a commonly used solvent. youtube.comyoutube.com The process often involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound.

Chromatography: When recrystallization is insufficient for separating closely related isomers or impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent or solvent mixture) passes through it. For non-polar compounds like nitronaphthalenes, a non-polar to moderately polar solvent system is typically used.

Distillation and Sublimation: For thermally stable, volatile, or low-melting-point intermediates, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This lowers the boiling point of the compound, preventing thermal decomposition. Sublimation, the transition of a substance directly from the solid to the gas phase, can also be used for purification if the compound has a sufficiently high vapor pressure.

The table below summarizes various purification techniques applicable to the final product and its potential precursors.

TechniqueDescriptionApplication ExampleKey Parameters
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Purifying crude 1-nitronaphthalene from a nitration reaction. youtube.comyoutube.comSolvent choice (e.g., Ethanol), cooling rate, temperature gradient.
Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase.Separation of 1- and 2-nitronaphthalene isomers. scitepress.orgStationary phase (e.g., Silica gel), mobile phase (e.g., Hexane/Ethyl Acetate).
Fractional Melting/Crystallization Separation based on differences in melting points by slowly heating a solid mixture and collecting the fractions that melt at different temperatures.Purification of 1-chloromethylnaphthalene from isomers like 2-chloromethylnaphthalene.Precise temperature control, slow heating/cooling rate (e.g., 0.5–5 °C/hr).
Solid-Phase Extraction (SPE) A form of chromatography where a solid phase is used to selectively adsorb the target compound or impurities from a solution.Removal of polar impurities from a reaction mixture containing nitronaphthalenes.Sorbent type, conditioning and elution solvents.
Use of Zeolites Crystalline aluminosilicates with a defined pore structure that can act as shape-selective catalysts or adsorbents.Improving regioselectivity in nitration reactions to reduce isomeric impurities. google.comgoogle.comZeolite type (e.g., H-beta), solvent, temperature.

Reactivity and Reaction Mechanisms of 2 Chloromethyl 3 Nitronaphthalene

Transformations Involving the Chloromethyl Group

The benzylic carbon of the chloromethyl group is electrophilic and susceptible to attack by various reagents. This reactivity is central to the synthetic utility of 2-(chloromethyl)-3-nitronaphthalene, allowing for the introduction of diverse functional groups.

Nucleophilic substitution is a hallmark reaction of benzylic halides. The reaction can proceed through either an SN2 (bimolecular nucleophilic substitution) or an SN1 (unimolecular nucleophilic substitution) mechanism. The benzylic nature of the C-Cl bond in this compound allows for the stabilization of a potential carbocation intermediate through resonance with the naphthalene (B1677914) ring, which would favor an SN1 pathway. ucsb.edulibretexts.org Conversely, the primary nature of the benzylic carbon is conducive to the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. ucsb.edu The choice between these pathways is influenced by the nucleophile, solvent polarity, and the electronic effects of the nitro group.

When this compound is treated with oxygen-centered nucleophiles such as water or alcohols, solvolysis can occur to yield the corresponding alcohol or ether. ucsb.edu In these reactions, the hydroxyl group (-OH) or alkoxy group (-OR) replaces the chloride ion. The reaction with water would produce 2-(hydroxymethyl)-3-nitronaphthalene, while reactions with alcohols (R-OH) would yield 2-(alkoxymethyl)-3-nitronaphthalene ethers. These reactions can be catalyzed by acid, which protonates the leaving group, making it a better one (in the case of converting an alcohol to a halide). libretexts.org For a halide leaving group, the reaction proceeds readily, often favored by polar protic solvents that can stabilize the departing chloride ion and any potential carbocation intermediate.

Table 1: Products from Reactions with O-Nucleophiles

Nucleophile Reagent Example Product Name Product Structure
Water H₂O 2-(Hydroxymethyl)-3-nitronaphthalene C₁₁H₉NO₃

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react readily with benzylic halides like this compound to form the corresponding nitrogen-substituted derivatives. libretexts.orgchemguide.co.uk The reaction with ammonia would initially form the primary amine, 2-(aminomethyl)-3-nitronaphthalene, via its ammonium (B1175870) salt intermediate. chemguide.co.ukyoutube.com However, a significant challenge in these reactions is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of this compound to yield a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium salt. chemguide.co.uk Using a large excess of the amine nucleophile can help to favor the formation of the primary amine product. chemguide.co.uk A more controlled method for synthesizing primary amines is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as the nitrogen nucleophile. libretexts.org

Table 2: Products from Reactions with N-Nucleophiles

Nucleophile Reagent Example Product Name Product Structure
Ammonia NH₃ (3-Nitro-2-naphthyl)methanamine C₁₁H₁₀N₂O₂
Primary Amine R-NH₂ (e.g., Methylamine) N-Methyl-(3-nitro-2-naphthyl)methanamine C₁₂H₁₂N₂O₂

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-centered nucleophiles. Grignard reagents (R-MgX) are potent nucleophiles but their reaction with nitroaromatic compounds can be complex. adichemistry.com While nucleophilic attack on the chloromethyl group is possible, Grignard reagents can also react with the nitro group itself or undergo single-electron transfer (s.e.t.) processes leading to addition to the aromatic ring. rsc.org For instance, studies on the reaction of Grignard reagents with nitronaphthalenes have shown that addition to the naphthalene ring system is a significant pathway. rsc.org

Enolates, which are typically generated by treating a ketone or ester with a base, are softer nucleophiles and are more likely to participate in a standard SN2 reaction with the benzylic chloride. This reaction would result in the alkylation of the enolate at the alpha-carbon, leading to the formation of a new C-C bond and elongating the carbon chain.

Table 3: Products from Reactions with C-Nucleophiles

Nucleophile Reagent Example Product Name Product Structure
Grignard Reagent R-MgX (e.g., Ethylmagnesium bromide) 2-Propyl-3-nitronaphthalene C₁₃H₁₃NO₂

The chloromethyl group is at the same oxidation level as an alcohol and can be oxidized to form carbonyl compounds. Mild oxidation would yield 3-nitro-2-naphthaldehyde, while stronger oxidation conditions would lead to the formation of 3-nitro-2-naphthalenecarboxylic acid. Various oxidizing agents can be employed for this transformation. For example, the Sommelet reaction, using hexamine followed by hydrolysis, or oxidation with dimethyl sulfoxide (B87167) (DMSO) could be used to form the aldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically oxidize the benzylic position directly to the carboxylic acid. The synthesis of related formylnaphthalenes from chloromethyl precursors has been documented. researchgate.net

The chloromethyl group can be reduced to a methyl group, a process known as hydrogenolysis. This transformation effectively replaces the chlorine atom with a hydrogen atom, yielding 2-methyl-3-nitronaphthalene. This can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents. For instance, radical-based reductions using reagents like tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator are effective for the reduction of alkyl halides. researchgate.net It is important to select a reducing agent that is chemoselective for the C-Cl bond, as many common reducing agents would also reduce the nitro group.

Nucleophilic Substitution Reactions (SN2 and SN1) at the Benzylic Carbon

Reactions of the Nitro Group and Associated Transformations

The nitro group is a versatile functional group that significantly influences the reactivity of the naphthalene ring and can itself undergo various transformations.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities. unimi.it The specific product obtained from the reduction of the nitro group in this compound depends on the reducing agent and reaction conditions.

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various methods, including catalytic hydrogenation and chemical reductions. wikipedia.org

Catalytic Hydrogenation: Reagents such as palladium on carbon (Pd/C) or Raney nickel are effective for the hydrogenation of nitroarenes. wikipedia.orgwikipedia.org This method is often preferred for its clean conversion and high yields. wikipedia.org

Chemical Reduction: The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic method for converting aromatic nitro compounds to their corresponding anilines. wikipedia.org This reaction was historically significant for the industrial production of aniline (B41778) from nitrobenzene (B124822) and has been applied to nitronaphthalenes. wikipedia.org Other reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid are also commonly used in laboratory settings. wikipedia.org

The reduction process is understood to proceed in a stepwise manner, first forming a nitroso intermediate, which is then reduced to a hydroxylamine (B1172632) before the final reduction to the amine. wikipedia.org

Reduction to Hydroxylamines: Under milder conditions, the reduction can be stopped at the hydroxylamine stage. For instance, the use of zinc dust in the presence of ammonium chloride can yield aryl hydroxylamines from aryl nitro compounds. wikipedia.orgrsc.org Careful control of temperature is crucial; for example, in the reduction of α-nitronaphthalene, temperatures below 70°C favor the formation of α-naphthylhydroxylamine, while higher temperatures lead to the amine. rsc.org

Formation of Azoxy and Azo Derivatives: In some reduction reactions, particularly under neutral or slightly alkaline conditions, dimeric products like azoxy and azo compounds can be formed. The reduction of α-nitronaphthalene with zinc dust and ammonium chloride has been shown to produce azoxy and azo compounds, in addition to the hydrazo derivative. rsc.org The azoxy compound can exist in two phototropic modifications. rsc.org

Table 1: Reduction Products of the Nitro Group

Product Type General Reagents and Conditions
Amine Catalytic hydrogenation (e.g., Pd/C, H2), Fe/HCl (Béchamp reduction), SnCl2/HCl
Hydroxylamine Zn/NH4Cl (controlled temperature)
Azoxy/Azo Compounds Zn/NH4Cl

The strongly electron-withdrawing nature of the nitro group plays a pivotal role in activating the naphthalene ring for nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org

As an Activating Group: The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to its location. wikipedia.orglibretexts.org This activation is due to the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. wikipedia.org In the case of this compound, the nitro group at the 3-position would activate the positions ortho (C-2 and C-4) and para (C-6) to it for nucleophilic attack, should a suitable leaving group be present at one of these positions. The presence of electron-withdrawing groups that deactivate the ring for electrophilic substitution activates it for nucleophilic substitution. libretexts.org

As a Leaving Group: While less common, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups.

The electron-withdrawing nitro group can render the aromatic ring susceptible to Michael-type additions. α,β-Unsaturated carbonyls are well-known Michael acceptors, and a similar reactivity can be observed in nitro-activated aromatic systems. nih.gov The nitro group enhances the electrophilicity of the aromatic ring, making it a target for nucleophilic attack. nih.gov This can lead to the formation of adducts, although this type of reactivity is less common than SNAr and often requires specific substrates and conditions.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. libretexts.org The position of substitution is influenced by the stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

The directing effects of the existing substituents on the this compound ring determine the position of further electrophilic attack.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. vaia.com It withdraws electron density from the ring, making it less reactive towards electrophiles. masterorganicchemistry.com It will direct incoming electrophiles to the positions meta to itself (C-1, C-5, C-7).

Chloromethyl Group (-CH2Cl): The chloromethyl group is generally considered to be a deactivating group due to the inductive effect of the chlorine atom, but it is ortho, para-directing. stackexchange.com

In the nitration of 2-nitronaphthalene (B181648), the incoming nitro group preferentially adds to the 1, 3, and 4 positions, with the 1-position being the most favorable due to reduced steric hindrance. vaia.com

Under certain conditions, electrophilic aromatic substitutions on substituted naphthalenes can lead to mixtures of products and, in some cases, rearrangements.

The formation of kinetic versus thermodynamic products is a key consideration in naphthalene chemistry. wordpress.com For instance, the sulfonation of naphthalene at low temperatures yields the kinetically favored 1-sulfonic acid, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid is the major product. libretexts.org While nitration is generally considered irreversible, steric strain in the product can influence product distribution. wordpress.com In 1-nitronaphthalene (B515781), there is steric repulsion between the nitro group and the hydrogen at the 8-position. wordpress.com

Rearrangements in nitronaphthalene derivatives, though not common, have been observed, particularly in sterically hindered systems. For example, a 1,8-disubstituted naphthalene derivative with nitro and carboxylic acid groups has been shown to undergo an unusual rearrangement due to the steric strain between the two substituents. acs.org

Cyclization and Annulation Reactions Employing the Compound as a Building Block

The unique bifunctional nature of this compound, featuring both an electrophilic benzylic chloride and a nitro-activated aromatic system, makes it a prime candidate for a variety of cyclization and annulation reactions. These transformations are fundamental in the synthesis of polycyclic and heterocyclic systems.

The chloromethyl group serves as a potent electrophile, readily participating in intramolecular nucleophilic substitution reactions. In the presence of a suitably positioned nucleophile within the same molecule, cyclization can be expected to occur. For instance, if a precursor containing a nucleophilic moiety (e.g., an amine, thiol, or carbanion) were attached to the naphthalene core, an intramolecular cyclization could lead to the formation of a new ring fused to the naphthalene system.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. The nitro group, being strongly electron-withdrawing, activates the naphthalene ring towards nucleophilic attack. This property is the cornerstone of reactions like the Barton-Zard pyrrole (B145914) synthesis. While typically applied to nitroalkenes, analogous reactivity with nitronaphthalenes can be postulated. Furthermore, the nitro group can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, paving the way for annulation strategies where the nitro functionality is ultimately displaced. chim.itmdpi.com

A plausible annulation pathway could involve the reaction of this compound with a bifunctional reagent. For example, a reagent containing both a nucleophilic center to displace the chloride and another reactive site to engage with the nitro-activated ring could lead to a one-pot annulation process. Research on related nitroaromatic compounds has shown that they can undergo [3+2]-annulation reactions with various partners to form five-membered heterocyclic rings. chim.it

Reaction Type Reactant(s) with this compound Analogue Product Type Plausible Mechanism
Intramolecular CyclizationPrecursor with tethered nucleophileFused heterocyclic or carbocyclic systemIntramolecular nucleophilic substitution of the chloromethyl group.
AnnulationBifunctional nucleophile/electrophilePolycyclic aromatic or heterocyclic systemSequential nucleophilic substitution and ring-closing reaction.
[3+2] Annulation1,3-DipolesFused five-membered heterocyclesCycloaddition across the nitro-activated positions of the naphthalene ring. chim.it
Denitrative AnnulationAlkynes (with Pd-catalysis)Fused carbocyclic systemsPalladium-catalyzed annulation with loss of the nitro group. rsc.org

This table presents hypothetical and analogous reactions based on the known reactivity of similar compounds.

Catalytic Applications in Organic Transformations

The structural motifs within this compound suggest its utility not just as a substrate but also as a precursor to catalytically active species or as a ligand in catalytic systems.

The chloromethyl group is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been shown to be effective with chloromethylnaphthalene derivatives. acs.orgacs.orgnih.gov These reactions typically proceed through the formation of an η³-benzylpalladium intermediate, which can then react with a variety of nucleophiles. acs.orgacs.org

This reactivity opens the door for Suzuki-Miyaura, Sonogashira, and similar cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other organic fragments at the methylene (B1212753) position. Such transformations would convert the chloromethyl group into a more complex substituent, thereby elaborating the molecular framework.

Furthermore, the entire molecule could potentially act as a ligand for a transition metal. The naphthalene π-system, in conjunction with the nitro group's oxygen atoms and the chlorine atom, could coordinate to a metal center, influencing its catalytic activity.

Coupling Reaction Coupling Partner Catalyst System (Analogous) Expected Product Feature
Suzuki-MiyauraAryl or vinyl boronic acids/estersPd(PPh₃)₄ / BaseNaphthylmethyl-aryl/vinyl bond
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂ / CuI / BaseNaphthylmethyl-alkyne bond nih.gov
Buchwald-HartwigAmines, amidesPd catalyst / Ligand / BaseNaphthylmethyl-nitrogen bond
Nucleophilic DearomatizationMalonates and other soft nucleophilesPd(PPh₃)₄ / BaseSubstituted carbocycles acs.orgacs.org

This table is based on established transition metal-catalyzed reactions of analogous chloromethylnaphthalenes. acs.orgacs.orgnih.govmdpi-res.comustc.edu.cn

The field of organocatalysis, which utilizes small organic molecules to catalyze reactions, offers another avenue for the application of this compound. The nitro group is a key functional group in many organocatalytic transformations. For instance, nitroalkanes are widely used in asymmetric Michael additions, where they are activated by chiral amine catalysts. nih.govnih.gov

By analogy, the nitro group on the naphthalene ring could be exploited to direct or activate the molecule in organocatalytic settings. For example, the reduction of the nitro group to an amine would yield 2-(chloromethyl)-3-aminonaphthalene. This resulting amino group could then serve as an organocatalyst itself, or be further functionalized to create a chiral catalyst for asymmetric synthesis. Proline and its derivatives, for instance, are powerful organocatalysts for a range of reactions. nih.gov

Furthermore, the nitro group can be involved in oxidative organocatalysis. In some systems, a transiently generated radical cation can undergo enantioselective bond formation. nih.gov The electron-deficient nature of the nitronaphthalene system could make it amenable to such transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise molecular structure of 2-(Chloromethyl)-3-nitronaphthalene.

Detailed Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum would be crucial for identifying the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the chloromethyl group and the aromatic protons on the naphthalene (B1677914) ring. The integration of these signals would confirm the number of protons in each environment.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Chloromethyl (-CH₂Cl)4.5 - 5.0Singlet (s)N/A
Aromatic Protons (Ar-H)7.5 - 8.5Doublet (d), Triplet (t), Multiplet (m)7.0 - 9.0

The singlet for the chloromethyl group would be anticipated due to the absence of adjacent protons. The aromatic region would display a more complex pattern of signals due to spin-spin coupling between the protons on the naphthalene ring. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro group and the chloromethyl group.

Carbon-13 NMR (¹³C NMR) for Elucidating Carbon Framework and Connectivity

The ¹³C NMR spectrum would provide definitive information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Chloromethyl (-CH₂Cl)40 - 50
C-NO₂140 - 150
C-CH₂Cl130 - 140
Other Aromatic Carbons120 - 135
Quaternary Aromatic Carbons130 - 145

The carbon attached to the electron-withdrawing nitro group would be expected to appear at a lower field (higher ppm value), while the carbon of the chloromethyl group would also be deshielded. The remaining aromatic carbons would resonate in the typical range for naphthalene derivatives.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular structure, including the positions of the substituents on the naphthalene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, would be employed to identify the key functional groups present in this compound.

Vibrational Mode Assignments of Key Functional Groups (Nitro, Chloromethyl, Naphthalene Ring)

The IR and Raman spectra would be expected to display characteristic absorption bands corresponding to the vibrational modes of the nitro, chloromethyl, and naphthalene functionalities.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560
Symmetric Stretch1340 - 1370
Chloromethyl (-CH₂Cl)C-H Stretch2950 - 3000
C-Cl Stretch650 - 850
Naphthalene RingC-H Stretch (aromatic)3000 - 3100
C=C Stretch (aromatic)1400 - 1600
C-H Bending (out-of-plane)700 - 900

The strong absorptions for the nitro group would be particularly diagnostic. The C-Cl stretching frequency can sometimes be weak in IR but may show a stronger signal in the Raman spectrum.

Analysis of Aromatic Ring Vibrations and Overtones

The region between 1600 cm⁻¹ and 2000 cm⁻¹ in the IR spectrum would likely show a pattern of weak overtone and combination bands. The specific pattern of these bands can often be used to determine the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted naphthalene derivative, a characteristic pattern would be expected, which could be compared with known examples to further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the analytical characterization of this compound, providing critical data on its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₁₁H₈ClNO₂
Formula Weight 221.64 g/mol chemicalbook.com
Theoretical Monoisotopic Mass Calculated based on isotopic masses
Expected Ion [M+H]⁺ or [M]⁺

Note: The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and serves as a benchmark for experimental HRMS measurements.

Fragmentation Pathways and Elucidation of Molecular Structure from Daughter Ions

The study of fragmentation patterns in mass spectrometry provides invaluable insights into the connectivity of atoms within a molecule. While specific fragmentation data for this compound is not detailed in the available literature, studies on related nitronaphthalene derivatives offer a predictive framework for its behavior under mass spectrometric conditions.

Research on the mass spectral fragmentation of nitro and dinitro derivatives of naphthalene indicates that a primary and characteristic fragmentation pathway involves the loss of the nitro group (NO₂) from the molecular ion. researchgate.net This initial loss is often followed by the subsequent elimination of carbon monoxide (CO) and/or a nitric oxide radical (NO). researchgate.net

Based on these established patterns, a probable fragmentation pathway for this compound would initiate with the loss of the nitro group to form a [M-NO₂]⁺ ion. A subsequent key fragmentation would likely be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of other diagnostic daughter ions. The stability of the naphthalene ring system would influence the subsequent fragmentation cascade.

Table 2: Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed FragmentationDaughter Ion (m/z)Neutral Loss
[C₁₁H₈ClNO₂]⁺ Loss of nitro group[C₁₁H₈Cl]⁺NO₂
[C₁₁H₈ClNO₂]⁺ Loss of chlorine radical[C₁₁H₈NO₂]⁺Cl
[C₁₁H₈Cl]⁺ Loss of chloromethyl radical[C₁₀H₇]⁺•CH₂Cl

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems and chromophoric groups.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic naphthalene ring system, significantly influenced by the attached chloromethyl and nitro groups. The naphthalene moiety itself exhibits strong absorption in the UV region due to π → π* transitions. The presence of the nitro group (a strong chromophore) and the chloromethyl group (an auxochrome) will cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted naphthalene.

Studies on related naphthalene derivatives, such as 2,3-diaminonaphthalene, show characteristic π → π* transitions of the aromatic rings. researchgate.net For this compound, the conjugation of the nitro group with the naphthalene π-system is expected to lead to a bathochromic (red) shift of the absorption bands to longer wavelengths. The electronic spectrum will likely display complex bands arising from the overlap of different transitions.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → π Naphthalene ring, Nitro groupUV-A, UV-B
n → π Nitro groupUV-A / Visible

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

Determination of Solid-State Molecular Geometry and Conformation

As of the current literature search, no published crystal structure for this compound is available. However, analysis of the crystal structure of a related compound, 2-methoxy-1-nitronaphthalene, can provide insights into the potential solid-state conformation. In the structure of 2-methoxy-1-nitronaphthalene, the nitro group is twisted out of the plane of the naphthalene ring system. A similar out-of-plane orientation of the nitro group would be expected in this compound to minimize steric hindrance with the adjacent chloromethyl group. The chloromethyl group, with its tetrahedral geometry, would also adopt a specific conformation relative to the plane of the naphthalene ring. A definitive understanding of the bond lengths, bond angles, and intermolecular interactions would require experimental X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing in this compound Remains Elusive

A comprehensive examination of the intermolecular interactions and crystal packing motifs of the chemical compound this compound is currently not possible due to the absence of publicly available crystallographic data.

Detailed analysis of a compound's crystal structure is fundamental to understanding its solid-state behavior, including its physical and chemical properties. This analysis relies on experimental data obtained from techniques such as X-ray crystallography. This data provides the precise three-dimensional arrangement of molecules within the crystal lattice, revealing crucial information about intermolecular forces.

For this compound, a thorough search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield any published crystal structure. Without this foundational data, a scientifically accurate and detailed discussion of its intermolecular interactions and crystal packing motifs cannot be provided.

Such an analysis would typically involve the identification and characterization of various non-covalent interactions, which may include:

Hydrogen Bonds: The presence of a nitro group and a chloromethyl group could potentially lead to weak C-H···O and C-H···Cl hydrogen bonds, which would play a significant role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom, such as an oxygen atom of the nitro group on a neighboring molecule.

To facilitate a detailed analysis, the following crystallographic and interaction data would be required:

Hypothetical Data Tables for Future Analysis

Should the crystal structure of this compound be determined in the future, the following tables would be populated to provide a detailed analysis of its solid-state architecture.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound

ParameterValue
Empirical formulaC₁₁H₈ClNO₂
Formula weight221.64
Temperature-
Wavelength-
Crystal system-
Space group-
Unit cell dimensionsa = - Å, α = - °b = - Å, β = - °c = - Å, γ = - °
Volume- ų
Z-
Density (calculated)- Mg/m³
Absorption coefficient- mm⁻¹
F(000)-
Crystal size- x - x - mm
Theta range for data collection- to - °
Index ranges-≤h≤-, -≤k≤-, -≤l≤-
Reflections collected-
Independent reflections- [R(int) = -]
Completeness to theta = -°- %
Absorption correction-
Refinement method-
Data / restraints / parameters- / - / -
Goodness-of-fit on F²-
Final R indices [I>2sigma(I)]R1 = -, wR2 = -
R indices (all data)R1 = -, wR2 = -
Largest diff. peak and hole- and - e.Å⁻³

Table 2: Hypothetical Intermolecular Interaction Parameters for this compound

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C-H···O-----
C-H···Cl-----
π-π StackingCg(I)···Cg(J)--Centroid-Centroid (Å)-
Interplanar (Å)-
Slippage (Å)-
Halogen BondC-Cl···O----

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental tools for predicting the electronic structure, geometry, and spectroscopic properties of molecules from first principles. For a molecule like 2-(Chloromethyl)-3-nitronaphthalene , methods such as Density Functional Theory (DFT) would be highly suitable for providing a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.

For This compound , this analysis would involve:

Identification of Rotational Barriers: Investigating the rotation around the single bonds, particularly the C-C bond connecting the chloromethyl group to the naphthalene (B1677914) ring and the C-N bond of the nitro group.

Conformational Search: Identifying all possible stable conformers (rotamers) and determining their relative energies to identify the global minimum energy structure.

Without specific studies, the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of This compound remain undetermined.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis) and Comparison with Experimental Data

Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions for This compound would require a specific computational study, and the results would ideally be compared against experimentally recorded spectra for validation.

Vibrational Spectroscopy (IR and Raman): Calculations can determine the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. This would allow for the assignment of specific vibrational modes to the functional groups of This compound , such as the C-Cl stretch, the symmetric and asymmetric NO₂ stretches, and the various C-H and C-C vibrations of the naphthalene core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, such a study would provide insight into the π-π* and n-π* transitions of the nitronaphthalene chromophore.

Currently, no published data exists for either the theoretical prediction or experimental measurement of these spectroscopic parameters for This compound .

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting its susceptibility to electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting regions susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

A computational analysis of This compound would map the electron density of these orbitals and calculate their energy levels. This would reveal, for instance, whether the reactive sites are dominated by the nitro group, the chloromethyl group, or the aromatic ring. This specific FMO data is not available in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

Transition State Characterization and Energy Barrier Calculations for Reaction Pathways

For any proposed reaction involving This compound , such as nucleophilic substitution at the chloromethyl group or reduction of the nitro group, computational chemistry can be used to:

Locate Transition States (TS): Identify the high-energy structures that connect reactants to products.

Calculate Activation Energies (Energy Barriers): Determine the energy required to reach the transition state, which governs the reaction rate. Studies on related nitro compounds have successfully used DFT to calculate these barriers.

A detailed mechanistic study would provide a complete potential energy surface for a given reaction, but no such computational investigations have been published for this specific molecule.

Solvation Models and Their Influence on Reaction Energetics and Kinetics

Reactions are typically carried out in a solvent, which can significantly influence their course. Computational solvation models are used to account for these effects.

Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

A thorough computational study on the reactivity of This compound would need to apply appropriate solvation models to accurately predict its behavior in solution. However, the absence of foundational computational data for the molecule in the gas phase means that solvated-phase studies are also unavailable.

While the framework for a comprehensive computational analysis of This compound is well-established within the field of computational chemistry, the specific research required to generate data for this particular compound has not been published. The scientific community lacks the optimized geometry, predicted spectroscopic data, frontier molecular orbital analysis, and elucidated reaction mechanisms that would be necessary to construct a detailed and authoritative report on its theoretical chemistry.

Molecular Dynamics Simulations

There is no information available in the searched scientific literature regarding molecular dynamics simulations being performed on this compound. Such simulations are typically conducted to investigate the dynamic behavior, conformational flexibility, and interaction of a molecule with its environment, such as a solvent or a biological receptor. The absence of these studies indicates a gap in the understanding of the time-dependent molecular behavior of this compound.

Applications in Advanced Organic Synthesis and Material Science Research

Precursor in the Synthesis of Complex Naphthalene-Based Scaffolds

The reactivity of the chloromethyl group allows for its facile conversion into other functional groups or for its use in alkylation reactions, providing a gateway to a wide array of substituted naphthalene (B1677914) derivatives. These derivatives are key intermediates in the synthesis of more complex molecular frameworks.

While direct examples of the use of 2-(chloromethyl)-3-nitronaphthalene in the synthesis of fused-ring systems and polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in publicly available literature, its potential as a precursor is evident. The chloromethyl group can be transformed into a variety of functionalities that are amenable to cyclization reactions. For instance, it could be converted to a phosphonium (B103445) salt for use in Wittig-type reactions to build larger unsaturated systems, or it could be used in Friedel-Crafts alkylations to form new rings. The nitro group can also be a strategic component, as it can be reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocyclic rings fused to the naphthalene core. The synthesis of PAHs often involves ring-closing reactions of appropriately substituted aromatic precursors.

Naphthalene diimides (NDIs) are a class of organic compounds known for their excellent electron-accepting properties and are widely used in the development of organic electronic materials. The synthesis of NDI derivatives often starts from naphthalenetetracarboxylic dianhydride. While a direct synthetic route from this compound to NDIs is not standard, the functional groups present on this molecule could, in principle, be elaborated to construct the necessary diacid or dianhydride precursor for NDI synthesis. The development of novel NDI structures with specific substitutions is an active area of research, and versatile starting materials are highly valuable.

Building Block for Functional Organic Materials

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into functional organic materials.

The chloromethyl group provides a reactive handle for polymerization reactions. For example, it can undergo reactions to form polymers through Williamson ether synthesis or other nucleophilic substitution reactions. Naphthalene-based polymers are of interest due to their thermal stability and potential for interesting optical and electronic properties. The presence of the nitro group would further modify the properties of the resulting polymer, potentially enhancing its electron affinity or providing a site for further functionalization. Research has shown that naphthalene-based polymers can be synthesized via Friedel-Crafts crosslinking, and the functionalization of the naphthalene monomer with groups like -NO2 can influence the properties of the resulting polymer. nih.gov

Polymerization ApproachPotential Polymer Characteristics
Friedel-Crafts crosslinkingInfluenced porosity and catalytically active phase distribution. nih.gov
Polyaminal-linked polymer synthesisPotential for CO2 and heavy metal uptake.

The combination of the naphthalene core, an extended π-system, with an electron-withdrawing nitro group suggests that derivatives of this compound could possess interesting optoelectronic properties. The nitro group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron-transporting materials used in organic electronics. While specific studies on the optoelectronic properties of materials directly derived from this compound are not readily found, the broader class of nitronaphthalene derivatives has been investigated for their electronic properties.

Development and Validation of Novel Synthetic Methodologies

The unique reactivity of this compound makes it a useful substrate for the development and validation of new synthetic methods. The presence of two distinct reactive sites allows for the exploration of selective transformations. For example, developing a new catalyst or reaction condition that selectively targets either the chloromethyl or the nitro group in the presence of the other would be a valuable addition to the synthetic chemist's toolbox. The regioselectivity of reactions on the naphthalene ring system is a well-studied area, and substrates like this provide a platform to test new methodologies for controlled functionalization.

Substrate for Exploring Dearomatization Reactions

Dearomatization reactions are powerful tools in organic synthesis, transforming flat, aromatic systems into three-dimensional molecules with enriched structural complexity and potential biological activity. The electron-deficient nature of the naphthalene ring in This compound , induced by the nitro group, makes it an activated substrate for nucleophilic attack, a key step in many dearomatization strategies.

While specific studies on the dearomatization of This compound are not yet prevalent in the literature, the general principles of dearomatization of nitroaromatics provide a framework for its potential reactivity. The presence of the nitro group can facilitate reactions such as the addition of nucleophiles to the aromatic system, leading to dearomatized intermediates. The chloromethyl group can subsequently be involved in intramolecular cyclizations or further functionalization.

Table 1: Potential Dearomatization Strategies for this compound

Reaction TypePotential NucleophileExpected IntermediatePotential Product Class
Nucleophilic Addition-CyclizationEnolates, AminesMeisenheimer-like adductFused heterocyclic systems
Reductive DearomatizationReducing agents (e.g., Birch reduction)Dihydro-nitronaphthalene derivativesFunctionalized alicyclic rings
Photochemical DearomatizationUV irradiation in the presence of reactantsCycloadductsPolycyclic frameworks

This table presents hypothetical reaction pathways based on established principles of dearomatization chemistry.

Reagent in Cascade or Domino Reactions

Cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer an efficient and atom-economical approach to building molecular complexity. The bifunctional nature of This compound makes it an ideal candidate for initiating such reaction cascades.

The chloromethyl group serves as a potent electrophile, susceptible to nucleophilic substitution, while the nitro-substituted naphthalene ring can participate in a variety of transformations, including cycloadditions and further nucleophilic aromatic substitutions. A hypothetical cascade could be initiated by the reaction of the chloromethyl group with a nucleophile, which then triggers an intramolecular reaction with the nitro-activated naphthalene ring.

Table 2: Hypothetical Cascade Reactions Involving this compound

Initiating StepSubsequent ReactionsPotential Final Product
SN2 reaction at the chloromethyl groupIntramolecular nucleophilic aromatic substitutionBenzo[g]indoline derivatives
Formation of a Grignard reagent from the chloro-methyl groupIntramolecular addition to the nitro groupFused N-oxide heterocyclic systems
Palladium-catalyzed cross-coupling at the chloro-methyl groupIntramolecular Heck reactionPolycyclic aromatic hydrocarbons

This table outlines plausible, yet currently unconfirmed, cascade reaction sequences.

Design and Synthesis of Mechanistically Probing Molecules for Fundamental Chemical Studies

The unique electronic and steric properties of This compound make it a valuable scaffold for the design of molecular probes to investigate fundamental chemical and biological processes. The nitro group can act as a spectroscopic reporter or a site for electrochemical interactions, while the chloromethyl group allows for covalent attachment to other molecules or surfaces.

For instance, by functionalizing the chloromethyl group with a fluorophore or a spin label, This compound could be converted into a probe for studying reaction mechanisms or biomolecular interactions. The nitro group's influence on the electronic properties of the naphthalene system could be exploited to create probes with tailored photophysical or electrochemical responses.

While the literature does not yet describe specific instances of This compound being used for this purpose, its potential is evident. The development of such probes would be contingent on a deeper understanding of its fundamental reactivity and spectroscopic properties.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of functionalized nitroaromatic compounds is the reliance on traditional nitration methods, which often use harsh reagents like mixtures of nitric and sulfuric acids and can generate significant waste. scitepress.orgrsc.org Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 2-(Chloromethyl)-3-nitronaphthalene.

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a guiding principle. numberanalytics.comjocpr.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitutions and eliminations are less so. rsc.org Research should aim to replace classical, low-economy routes with catalytic alternatives that minimize byproducts. rsc.org For instance, developing catalytic nitration systems that avoid the use of stoichiometric strong acids would represent a significant advance. scitepress.org

Another avenue involves skeletal editing or transmutation strategies, which could offer novel and efficient ways to construct the substituted naphthalene (B1677914) core. nih.gov For example, a hypothetical route could involve the transmutation of a nitrogen atom in an isoquinoline (B145761) precursor to a carbon atom to form the naphthalene ring system. nih.gov

Table 1: Comparison of Synthetic Strategies for Aromatic Nitration

MethodTypical ReagentsKey AdvantagesSustainability/Atom Economy ChallengesRelevant Findings
Classical NitrationHNO₃/H₂SO₄Well-established, high yield for many substrates. scitepress.orgGenerates large volumes of acidic waste; low atom economy. rsc.orgYields for 1-nitronaphthalene (B515781) can be up to 95%. scitepress.org
Catalytic NitrationHNO₃ with solid acid catalysts (e.g., zeolites), metal triflates.Catalyst can be recycled, milder conditions, potentially higher selectivity. scitepress.orgCatalyst deactivation, moderate yields in some cases.Use of zeolites can lead to moderate yields (52-80%) in acetonitrile. scitepress.org
Alternative Nitrating AgentsNO₂/O₂, Bi(NO₃)₃, (NH₄)₂Ce(NO₃)₆Avoids mixed-acid systems, can offer different selectivity.Stoichiometric use of metal-based reagents, waste generation.Nitration with Bi(NO₃)₃ on silica (B1680970) gel can give yields of 76-88%. scitepress.org
Hypothetical "Green" RouteCatalytic NO₂/Air, Electrochemical NitrationHigh atom economy, minimal waste, use of benign oxidants.Requires significant development, catalyst design is challenging.Catalytic processes are key to environmentally benign operations. rsc.org

Exploration of Unprecedented Reactivity Patterns and Selectivities

The specific arrangement of substituents in this compound suggests a unique interplay of electronic and steric effects that has yet to be fully explored. The electron-withdrawing nitro group deactivates the naphthalene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Simultaneously, the chloromethyl group provides a reactive handle for a wide range of nucleophilic displacement reactions.

Future research should focus on mapping the reactivity of this compound under various conditions. For example, nitronaphthalenes can participate in dearomatizing Diels-Alder reactions, a process that could lead to complex, three-dimensional polycyclic structures from simple starting materials. researchgate.net Investigating whether this compound can act as a dienophile or diene in such cycloadditions could open up new synthetic possibilities. The inherent reactivity of nitronaphthalene also makes it incompatible with certain reagents, such as strong oxidizing agents, a factor that must be considered in reaction design. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Nitration reactions are often highly exothermic and can pose significant safety risks when performed on a large scale in traditional batch reactors. ewadirect.com Flow chemistry, where reagents are pumped through a temperature-controlled reactor, offers a compelling solution to these challenges. europa.eu The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and rapid heat dissipation, making hazardous reactions safer to perform. europa.euillinois.edu

A key future direction is the development of a continuous flow process for the synthesis and subsequent functionalization of this compound. This approach would not only enhance safety but also allow for precise control over reaction times and conditions, potentially leading to higher yields and purities. ewadirect.comresearchgate.net Integrating flow reactors with automated systems for reaction optimization and purification could accelerate the discovery of new derivatives and their applications. researchgate.net This is particularly relevant for handling unstable intermediates, which can be generated and consumed in situ within a flow system, minimizing decomposition and side reactions. okayama-u.ac.jp

Table 2: Batch vs. Flow Chemistry for Nitration Processes

ParameterBatch ReactorFlow ReactorImplications for this compound Synthesis
SafetyPoor heat dissipation, risk of thermal runaway with exothermic nitrations. ewadirect.comExcellent heat transfer, small reaction volume, significantly enhanced safety. ewadirect.comeuropa.euFlow synthesis would be a much safer method for production.
Process ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. illinois.eduokayama-u.ac.jpImproved selectivity and yield, reduced byproduct formation.
ScalabilityScaling up is challenging and increases safety risks.Scalable by running for longer times or "numbering-up" reactors. ewadirect.comFacilitates easier transition from lab-scale discovery to larger-scale production.
Handling Unstable SpeciesDifficult; unstable intermediates may decompose.Ideal for generating and using unstable intermediates "on-the-fly". okayama-u.ac.jpAllows for exploration of reactions involving highly reactive intermediates derived from the title compound.

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

The complexity of chemical reactions makes predicting their outcomes a significant challenge. mit.edu Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. researchgate.net For a molecule like this compound, AI can be applied in several transformative ways.

Expanding the Utility of this compound in Emerging Fields of Chemical Science

The true value of a chemical compound is realized through its applications. The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Naphthalene derivatives are found in numerous FDA-approved drugs and are used as building blocks for organic materials with interesting optical and electronic properties. nih.govrsc.org

Future research should aim to establish this compound as a versatile building block in these emerging fields. In medicinal chemistry, it could serve as a precursor for novel therapeutics. nih.govrasayanjournal.co.in The chloromethyl and nitro groups provide orthogonal handles for derivatization, allowing for the creation of libraries of compounds to be screened for biological activity against various diseases. rasayanjournal.co.inmdpi.com

In materials science, this compound could be a key intermediate in the synthesis of functionalized naphthalene diimides (NDIs) or other polycyclic aromatic systems. researchgate.netnih.gov Such materials are of great interest for applications in organic electronics, including transistors and solar cells. rsc.org The specific substitution pattern could be used to fine-tune the electronic properties and solid-state packing of these materials. rsc.org

Q & A

What are the established synthetic protocols for 2-(Chloromethyl)-3-nitronaphthalene, and how can reaction parameters be optimized for yield and purity?

Answer:
Synthesis typically involves nitration of a naphthalene derivative followed by chloromethylation. Key considerations include:

  • Nitration conditions : Use mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to minimize polynitration by-products.
  • Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation or using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.
  • Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane) improves purity. Monitor reaction progress via TLC or HPLC using 2-chloronaphthalene (CAS 91-58-7) as a reference standard .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Primary techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., nitro group deshielding effects) .
  • GC-MS/EI-MS : Confirms molecular weight (m/z 221.64) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .
  • HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm). Cross-reference with 2-chloronaphthalene standards (CAS 91-58-7) for retention time calibration .

How can researchers resolve discrepancies in reported reactivity data for nucleophilic substitution reactions involving this compound?

Answer:
Discrepancies often arise from solvent polarity, counterion effects, or competing reaction pathways. Systematic approaches include:

  • Solvent screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilicity trends.
  • Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for Cl⁻ displacement.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .

What in vitro models and endpoints are recommended for assessing the cytotoxicity of this compound?

Answer:

  • Cell lines : Human hepatoma (HepG2) or lung epithelial (A549) cells for metabolic and oxidative stress evaluation.
  • Endpoints :
    • MTT assay : Measures mitochondrial dysfunction.
    • Comet assay : Quantifies DNA strand breaks.
    • ROS detection : Fluorescent probes (e.g., DCFH-DA) assess reactive oxygen species generation.
      Reference toxicological profiling methodologies from ATSDR for standardized protocols .

How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

Answer:

  • QSAR models : Estimate biodegradation half-lives and octanol-water partition coefficients (log P) using EPI Suite™.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways.
  • Validation : Cross-reference predictions with EPA priority pollutant data for structurally similar chloronaphthalenes (e.g., CAS 25586-43-0) .

What challenges arise in synthesizing isotopically labeled analogs of this compound for tracer studies?

Answer:

  • Deuterated analogs : Substitute H with D at the chloromethyl group using D₂O or deuterated reagents (e.g., CD₃OD).
  • ¹³C/¹⁵N labeling : Requires custom precursors (e.g., ¹³C-naphthalene) and multistep nitration-chloromethylation.
    Reference deuterated chloronaphthalene synthesis protocols (e.g., 2-chloronaphthalene-d7) for isotopic purity validation .

How does the electronic nature of the nitro group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:
The nitro group is a strong electron-withdrawing meta-director, which:

  • Deactivates the ring : Reduces reactivity toward further EAS.
  • Directs substituents : Positions the chloromethyl group at the meta position relative to the nitro group.
    Confirm electronic effects via Hammett σ⁺ constants and IR spectroscopy (NO₂ asymmetric stretch at ~1520 cm⁻¹) .

What chromatographic methods are effective for analyzing this compound in environmental samples?

Answer:

  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
  • GC-ECD : Detects chlorinated derivatives with high sensitivity (LOD ~0.1 ppb).
  • LC-MS/MS : Quantifies degradation products (e.g., 3-nitronaphthalene) using MRM transitions.
    Calibrate with EPA-certified reference materials (e.g., chloronaphthalene mixtures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.